Mazethramycin

Description

This compound has been reported in Streptomyces thioluteus with data available.

isolated from Streptomyces thioluteus ME561; RN & N1 from CA 90 Form Index; structure in first source

Properties

CAS No. |

68373-96-6 |

|---|---|

Molecular Formula |

C17H19N3O4 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

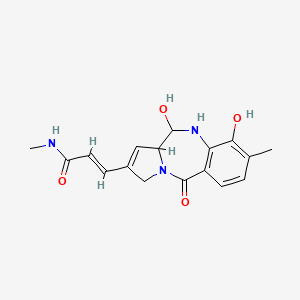

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(23)12-7-10(4-6-13(21)18-2)8-20(12)17(11)24/h3-7,12,16,19,22-23H,8H2,1-2H3,(H,18,21)/b6-4+ |

InChI Key |

VMOHRPRQENZZPX-GQCTYLIASA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3CC(=CC3C(N2)O)/C=C/C(=O)NC)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3CC(=CC3C(N2)O)C=CC(=O)NC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

mazethramycin N-methylanthramycin |

Origin of Product |

United States |

Foundational & Exploratory

Mazethramycin: A Technical Guide to Its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazethramycin is a potent antitumor antibiotic belonging to the anthramycin group of natural products.[1] Isolated from the bacterium Streptomyces thioluteus, it is a member of the pyrrolo[2,1-c][2][3]benzodiazepine (PBD) family, a class of compounds known for their significant biological activities.[3][4][5] this compound exerts its antitumor effects by interfering with crucial cellular processes, specifically DNA replication and RNA synthesis.[2][6] This document provides a comprehensive overview of the structural elucidation and chemical properties of this compound and its analogues, offering detailed experimental context and data for research and development applications.

Chemical and Physical Properties

This compound is not a single compound but a family of related analogues, primarily this compound A, B, and C. Their core structure is based on the 1,4-benzodiazepine framework.[3][5] The key physicochemical properties are summarized below for comparison.

| Property | This compound A | This compound B | This compound C |

| Molecular Formula | C₁₇H₁₉N₃O₄[3] | C₁₈H₂₁N₃O₄[4] | C₁₉H₂₃N₃O₄[5] |

| Molecular Weight | 329.35 g/mol [2][3] | 343.4 g/mol [4] | 357.41 g/mol [5] |

| Monoisotopic M.W. | 329.137556104 g/mol [3] | Not Available | 357.168856233 g/mol [5] |

| Physical Form | Solid[4] | Solid[4] | Amorphous Solid |

| CAS Number | 68373-96-6[6] | 68373-95-5[4] | Not Available[5] |

Structural Elucidation

The definitive structure of this compound and its congeners has been determined through a combination of advanced spectroscopic and analytical techniques. The process involves isolation and purification from the source organism, followed by detailed characterization.

Core Structure

The this compound family is characterized by a tricyclic system featuring a benzene ring fused to a 1,4-diazepine ring, which is in turn fused to a pyrrolidine ring. This forms the pyrrolo[2,1-c][2][3]benzodiazepine core that is crucial for its biological activity.

Caption: General chemical scaffold of the PBD core.

Experimental Protocols

The elucidation of a complex natural product like this compound follows a multi-step workflow. While specific parameters from the original discovery may vary, the general methodology is standardized in natural product chemistry.

Fermentation and Isolation

The process begins with the cultivation of the producing organism, Streptomyces thioluteus, in a suitable nutrient-rich medium.

-

Culture: Large-scale fermentation is carried out in bioreactors under controlled temperature, pH, and aeration to maximize the production of secondary metabolites, including this compound.

-

Extraction: After a set incubation period, the culture broth is harvested. The biomass is separated from the supernatant. The active compounds are extracted from both the mycelia and the broth using organic solvents like ethyl acetate or butanol.

-

Concentration: The crude organic extract is concentrated under reduced pressure to yield a raw mixture of metabolites.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual this compound analogues.

-

Column Chromatography: The extract is first passed through a silica gel or alumina column, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18), to yield pure compounds.

Structure Determination

The pure isolates are analyzed using a suite of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.[7] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide clues about the connectivity of different structural motifs.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed. These techniques reveal the chemical environment of each proton and carbon atom and establish through-bond correlations, allowing for the assembly of the complete carbon skeleton and the placement of substituents.[7]

-

X-ray Crystallography: This is the gold standard for unambiguous structure determination.[9] If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the molecule, confirming its constitution and stereochemistry.[10][11]

Caption: Workflow for this compound isolation and analysis.

Mechanism of Action

This compound functions as an antitumor agent by disrupting the central dogma of molecular biology. Like other PBDs, it is believed to bind to the minor groove of DNA. This interaction physically obstructs the progression of enzymes responsible for DNA replication and RNA transcription, leading to cell cycle arrest and ultimately, cell death.[2][6][12] This mechanism makes it a subject of interest in cancer research.

References

- 1. This compound, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mazethramycin_TargetMol [targetmol.com]

- 3. PhytoBank: Showing this compound A (PHY0091228) [phytobank.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. PhytoBank: Showing this compound C (PHY0073642) [phytobank.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray crystallographic analysis of MacA from Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 12. Mechanism of action of neothramycin. I. The effect of macromolecular syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Mazethramycin: A Technical Guide

Disclaimer: Following a comprehensive review of publicly available scientific literature, specific quantitative data on the in vitro antibacterial spectrum of mazethramycin, such as Minimum Inhibitory Concentrations (MICs), could not be located. The foundational research from 1980 identifies the compound but does not appear to provide a detailed antibacterial profile in the accessible literature. This guide, therefore, provides a framework for understanding the context of this compound as an antibiotic, general experimental protocols for determining its antibacterial spectrum, and its proposed mechanism of action based on its chemical class.

Introduction

Data Presentation: Antibacterial Spectrum

A crucial aspect of characterizing any antibiotic is determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. While specific data for this compound is unavailable, Table 1 provides a template for how such data would be presented.

Table 1: Template for In Vitro Antibacterial Spectrum of this compound (MIC in µg/mL)

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | e.g., 29213 | Data not available |

| Enterococcus faecalis | Gram-positive | e.g., 29212 | Data not available |

| Streptococcus pneumoniae | Gram-positive | e.g., 49619 | Data not available |

| Escherichia coli | Gram-negative | e.g., 25922 | Data not available |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | Data not available |

| Klebsiella pneumoniae | Gram-negative | e.g., 700603 | Data not available |

Experimental Protocols

The following are generalized but detailed methodologies for determining the in vitro antibacterial spectrum of a compound like this compound.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium overnight. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

An alternative method for MIC determination.

-

Preparation of Agar Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) and poured into petri dishes to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, but the final dilution is adjusted to yield approximately 1 x 10^4 CFU per spot.

-

Inoculation and Incubation: The prepared bacterial inocula are spotted onto the surface of the agar plates containing different concentrations of this compound. The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for pyrrolobenzodiazepine antibiotics, the class to which this compound belongs.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC Determination

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic.

Caption: General workflow for MIC determination.

Conclusion

While this compound is identified as an antitumor antibiotic with a mechanism of action that suggests potential antibacterial activity, a detailed public record of its in vitro antibacterial spectrum is not available. The methodologies and frameworks presented in this guide provide a comprehensive approach for how such an evaluation could be conducted. Further research would be necessary to fully characterize the antibacterial efficacy of this compound against a broad range of pathogenic bacteria.

References

Access to Key Research on Mazethramycin's Antitumor Activity in L1210 Murine Leukemia Limited

A comprehensive review of available scientific literature reveals a scarcity of detailed public information regarding the preliminary antitumor activity of mazethramycin specifically in the L1210 murine leukemia model. While this compound is identified as an antitumor antibiotic belonging to the anthramycin group, known to interfere with cellular DNA replication and RNA synthesis, the foundational studies providing specific quantitative data and detailed experimental protocols on its effects on L1210 leukemia cells are not readily accessible in the public domain.

The pivotal reference, "this compound, a new member of anthramycin group antibiotics" by S. Kunimoto et al., published in The Journal of Antibiotics in 1980, is frequently cited in patents and other scientific documents. However, the full text of this key article, which would presumably contain the in-depth data on its biological activity against L1210 murine leukemia, could not be retrieved through extensive searches of publicly available databases.

This lack of access to the primary research article prevents a thorough analysis and presentation of the core requirements for a technical guide as requested. Specifically, the quantitative data on this compound's efficacy, such as IC50 values, in vivo tumor growth inhibition, and survival analysis in L1210 models, remain unavailable. Consequently, the creation of detailed data tables and specific experimental protocol summaries is not possible at this time.

General Context: L1210 Murine Leukemia Model

The L1210 murine leukemia cell line has historically been a standard model in the preclinical screening and evaluation of potential anticancer agents. This model is well-characterized and has been instrumental in the development of numerous chemotherapeutic drugs. Research using the L1210 model typically involves both in vitro cytotoxicity assays and in vivo studies in mice to assess a compound's therapeutic potential.

An illustrative experimental workflow for testing a novel compound in the L1210 model is presented below. This generalized workflow is based on common practices in the field and is not specific to this compound due to the aforementioned lack of data.

Caption: Generalized workflow for evaluating an antitumor compound in the L1210 murine leukemia model.

General Mechanism of Anthramycin Group Antibiotics

This compound belongs to the anthramycin group of antitumor antibiotics. These compounds are known to exert their cytotoxic effects by binding to the minor groove of DNA. This interaction is non-intercalative and covalent, leading to the inhibition of DNA and RNA synthesis, which ultimately results in cell death. The proposed mechanism is a critical aspect of their antitumor properties.

A simplified representation of this general mechanism is provided below.

Caption: General mechanism of action for anthramycin group antibiotics like this compound.

Further in-depth analysis and the creation of a comprehensive technical guide on the preliminary antitumor activity of this compound in L1210 murine leukemia are contingent upon the future availability of the foundational research data. Researchers, scientists, and drug development professionals interested in this specific topic are encouraged to seek out the original 1980 publication by Kunimoto et al. through institutional libraries or direct contact with the publishing journal.

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Mazethramycin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazethramycin, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic produced by Streptomyces thioluteus, belongs to a class of potent antitumor agents. While the definitive biosynthetic pathway of this compound remains to be elucidated, significant insights can be gleaned from the well-characterized biosynthesis of related PBD antibiotics. This technical guide consolidates the current understanding of PBD biosynthesis in Streptomyces to propose a putative pathway for this compound. It details the likely precursor molecules, key enzymatic steps, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this document provides a comprehensive overview of the experimental methodologies required to investigate and validate this proposed pathway, offering a roadmap for future research in the field. All quantitative data from related studies are summarized, and key conceptual frameworks are visualized to facilitate a deeper understanding of this intricate biosynthetic machinery.

Introduction to this compound and the Pyrrolo[1][2]benzodiazepine Family

This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family, a group of sequence-selective DNA-alkylating agents with significant antitumor properties. These natural products are predominantly isolated from various species of Gram-positive bacteria, particularly from the genus Streptomyces. The characteristic tricyclic PBD core is the key pharmacophore responsible for their biological activity. While several PBDs, such as anthramycin, sibiromycin, and tomaymycin, have been extensively studied, the biosynthesis of this compound has not yet been fully characterized. Based on its structure, this compound is classified as a 1,4-benzodiazepine.

Proposed Biosynthetic Pathway of this compound

Drawing parallels from the established biosynthetic pathways of other PBD antibiotics like tomaymycin and sibiromycin, a putative pathway for this compound can be proposed. The biosynthesis is anticipated to originate from primary metabolic precursors and proceed through a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC).

Key Precursors:

The biosynthesis of the PBD core is known to utilize amino acid precursors. For other PBDs, these have been identified as L-tyrosine, L-tryptophan, and L-methionine.[1] It is highly probable that the biosynthesis of this compound commences with similar building blocks.

Core Assembly:

The assembly of the this compound backbone likely involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, a common feature in the biosynthesis of complex natural products in Streptomyces.

The proposed biosynthetic logic is as follows:

-

Formation of the Anthranilate Moiety: The biosynthesis is likely initiated with the conversion of a primary metabolite, such as chorismate, to an anthranilate derivative. In related pathways, tryptophan has been shown to be a precursor to the anthranilic acid moiety.[3]

-

Assembly of the Pyrrolo[1][2]benzodiazepine Core: The anthranilate unit is then likely condensed with a proline derivative, which is often derived from tyrosine in other PBD pathways. This condensation is typically catalyzed by an NRPS.

-

Tailoring Modifications: Following the formation of the core PBD structure, a series of tailoring reactions, including hydroxylations, methylations, and glycosylations, are expected to occur to yield the final this compound molecule. These reactions are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases, methyltransferases, and glycosyltransferases, which are encoded within the BGC.

Below is a diagram illustrating the proposed high-level biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Related PBD Biosynthetic Studies

While specific quantitative data for this compound biosynthesis is unavailable, data from studies on related PBDs can provide a useful benchmark for future investigations.

| Compound | Producing Organism | Precursor | Incorporation Rate (%) | Reference |

| Tomaymycin | Streptomyces achromogenes | L-Tyrosine | 12.5 | [1] |

| Tomaymycin | Streptomyces achromogenes | L-Tryptophan | 9.8 | [1] |

| Tomaymycin | Streptomyces achromogenes | L-Methionine | 15.2 | [1] |

| Sibiromycin | Streptosporangium sibiricum | L-Tryptophan | Not reported | [3] |

Table 1: Precursor incorporation rates in the biosynthesis of related PBD antibiotics.

Experimental Protocols for Elucidating the this compound Biosynthetic Pathway

The following section outlines key experimental protocols that are essential for the detailed characterization of the this compound biosynthetic pathway. These methodologies are based on established techniques used in the study of natural product biosynthesis in Streptomyces.

Identification and Sequencing of the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify and sequence the complete BGC responsible for this compound production in Streptomyces thioluteus.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA will be isolated from a culture of S. thioluteus.

-

Genome Sequencing: The extracted DNA will be subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search will be focused on clusters predicted to produce PKS-NRPS hybrid molecules with homology to known PBD BGCs.

-

Gene Annotation: The identified BGC will be manually annotated to assign putative functions to each open reading frame (ORF) based on homology to genes with known functions in other PBD pathways.

Caption: Workflow for identifying the this compound BGC.

Gene Inactivation and Heterologous Expression Studies

Objective: To functionally characterize the genes within the this compound BGC and confirm their role in its biosynthesis.

Methodology:

-

Gene Knockout: Targeted gene inactivation of key biosynthetic genes (e.g., PKS, NRPS, and tailoring enzymes) in S. thioluteus will be performed using CRISPR-Cas9-based methods or homologous recombination.

-

Metabolite Analysis: The resulting mutant strains will be cultured, and their metabolic profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the loss of this compound production and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire predicted BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of this compound in the heterologous host will confirm the identity of the BGC.

In Vitro Enzymatic Assays

Objective: To determine the specific function of individual enzymes in the this compound biosynthetic pathway.

Methodology:

-

Protein Expression and Purification: Genes encoding putative biosynthetic enzymes will be cloned into expression vectors, and the corresponding proteins will be overexpressed in a suitable host (e.g., E. coli) and purified.

-

Enzyme Assays: The purified enzymes will be incubated with their predicted substrates (e.g., precursors, intermediates), and the reaction products will be analyzed by HPLC-MS or other analytical techniques to confirm the enzyme's catalytic activity.

Conclusion and Future Perspectives

While the precise biosynthetic pathway of this compound remains to be experimentally validated, the proposed pathway, based on the well-established biosynthesis of related PBD antibiotics, provides a solid foundation for future research. The experimental strategies outlined in this guide, including genome mining, gene functional analysis, and in vitro enzymology, will be instrumental in fully elucidating the molecular intricacies of this compound assembly. A comprehensive understanding of this pathway will not only expand our knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel PBD analogues with improved therapeutic properties. The exploration of the this compound BGC holds significant promise for the discovery of new biocatalysts and the development of synthetic biology platforms for the production of valuable pharmaceuticals.

References

- 1. Pyrrolo[1,4]benzodiazepine antibiotics. Biosynthesis of the antitumor antibiotic 11-demethyltomaymycin and its biologically inactive metabolite oxotomaymycin by Streptomyces achromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines | MDPI [mdpi.com]

- 3. Pyrrolo (1,4) benzodiazepine antitumor antibiotics: Biosynthetic studies on the conversion of tryptophan to the anthranilic acid moieties of sibiromycin and tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Mazethramycin: A Technical Guide to its DNA Binding and Sequence Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazethramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, a class of natural products produced by various Streptomyces species. Like other members of this family, including the well-studied anthramycin and tomaymycin, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming a covalent adduct, which interferes with cellular processes such as DNA replication and transcription. This technical guide provides an in-depth overview of the DNA binding properties of this compound and its analogs, with a focus on its mechanism of action, sequence specificity, and the experimental methodologies used to characterize these interactions.

Mechanism of DNA Binding

The interaction of this compound and other PBDs with DNA is a multi-step process characterized by initial non-covalent binding followed by the formation of a stable covalent bond.

-

Minor Groove Recognition: The unique, right-handed twisted shape of the PBD molecule allows it to fit snugly within the minor groove of B-DNA. This initial interaction is non-covalent and is driven by van der Waals forces and hydrogen bonding.

-

Covalent Adduct Formation: Following minor groove binding, a reactive imine or carbinolamine moiety on the PBD molecule undergoes a nucleophilic attack from the exocyclic N2 amine of a guanine base. This results in the formation of a stable, covalent aminal linkage between the drug and the DNA. This covalent modification is the basis for the potent biological activity of PBDs.

The following diagram illustrates the general mechanism of PBD binding to the DNA minor groove and subsequent covalent adduct formation with a guanine base.

References

- 1. DNA Sequence Preference and Adduct Orientation of Pyrrolo[2,1-c][1,4]benzodiazepine Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c] [1,4]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxicity of Mazethramycin and its Analogs in Cancer Cell Lines: A Technical Guide

Disclaimer: The term "mazethramycin" did not yield specific results in a comprehensive search of scientific literature. It is plausible that this is a variant spelling of "mathermycin" or a related compound such as "mithramycin." This guide will proceed by summarizing the available data on mathermycin and mithramycin to provide a relevant and in-depth resource for researchers, scientists, and drug development professionals.

Introduction

The quest for novel and effective anti-cancer agents is a cornerstone of oncological research. Natural products, in particular, have historically been a rich source of therapeutic compounds. This technical guide delves into the cytotoxic properties of lantipeptides and polyketide antibiotics, focusing on the available data for mathermycin and the well-characterized compound, mithramycin. We will explore their mechanisms of action, cytotoxic efficacy across various cancer cell lines, and the signaling pathways they modulate.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of a drug that is required for 50% inhibition of a biological process, such as cell viability. The following tables summarize the reported cytotoxic activities of mathermycin and mithramycin in different cancer cell lines.

Table 1: Cytotoxicity of Mathermycin in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| Various Cancer Cell Lines | - | 4.2 – 16.9 | [1] |

| Various Normal Cell Lines | - | 113 – 129 | [1] |

Note: The specific cancer cell lines tested were not detailed in the available source.

Mechanism of Action

Mathermycin: Targeting the Cancer Cell Membrane

Mathermycin, a lantipeptide isolated from the marine actinomycete Marinactinospora thermotolerans, exhibits a selective cytotoxic effect on cancer cells by targeting a specific component of the cell membrane.[1]

-

Targeting Phosphatidylethanolamine (PE): Unlike normal cells where PE is primarily located in the inner leaflet of the plasma membrane, cancer cells often display PE on their outer leaflet.[1] Mathermycin specifically binds to this externalized PE, leading to the disruption of the cancer cell plasma membrane.[1]

-

Induction of Necrotic Cell Death: The interaction between mathermycin and PE ultimately leads to a loss of membrane integrity, resulting in necrotic cell death.[1]

-

Overcoming Multidrug Resistance: Mathermycin's unique mechanism of action, which involves direct membrane disruption, allows it to be effective against multidrug-resistant cancer cells.[1] This is likely because it bypasses the common resistance mechanisms associated with drug efflux pumps.

Mithramycin A: A DNA-Binding Agent and Transcription Inhibitor

Mithramycin A, a polyketide antibiotic, exerts its anti-cancer effects through a different mechanism that involves interference with DNA transcription.

-

DNA Minor Groove Binding: Mithramycin A binds to the minor groove of GC-rich DNA sequences. This binding is thought to inhibit the binding of transcription factors to their target DNA sequences.

-

Inhibition of SP1 Transcription Factor: A key target of mithramycin A is the transcription factor Specificity Protein 1 (SP1).[2] SP1 is often overexpressed in cancer and is involved in the transcription of genes related to cell proliferation, survival, and angiogenesis. By inhibiting SP1, mithramycin A can suppress the growth of cancer cells and cancer stem cells.[2]

-

Induction of Apoptosis: Mithramycin A has been shown to induce apoptosis in colorectal cancer cells, including cancer stem cells.[2] This apoptotic induction is mediated, at least in part, through the cleavage of PARP and activation of caspase-9, suggesting the involvement of the mitochondrial pathway of apoptosis.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the cytotoxicity and mechanism of action of compounds like mathermycin and mithramycin.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4]

-

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

-

Protocol Outline:

-

Culture cells in a 96-well plate and treat them with the test compound.

-

Collect the cell culture supernatant.

-

Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product to quantify the amount of LDH released.

-

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol Outline:

-

Treat cells with the test compound.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

-

Protocol Outline:

-

Treat cells with the test compound.

-

Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a DNA-binding fluorescent dye.

-

Analyze the DNA content of the cells by flow cytometry.

-

Signaling Pathways and Visualizations

The cytotoxic effects of anti-cancer agents are often mediated through the modulation of specific intracellular signaling pathways.

Mathermycin-Induced Necrosis Pathway

The proposed mechanism of mathermycin involves a direct interaction with the cell membrane, leading to necrosis. This pathway is relatively direct and does not involve complex intracellular signaling cascades typically associated with apoptosis.

Caption: Proposed mechanism of mathermycin-induced necrosis in cancer cells.

Mithramycin A-Induced Apoptosis Pathway

Mithramycin A's mechanism involves the inhibition of transcription, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.

Caption: Mithramycin A-induced apoptosis via transcription inhibition.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic activity of a compound against cancer cell lines is a multi-step process.

Caption: General experimental workflow for in vitro cytotoxicity screening.

Conclusion

While the specific compound "this compound" remains elusive in the current scientific literature, the analysis of related compounds, mathermycin and mithramycin, provides valuable insights into potential anti-cancer mechanisms. Mathermycin's unique approach of targeting the cancer cell membrane presents a promising strategy for overcoming drug resistance. Mithramycin's ability to inhibit key transcription factors highlights the importance of targeting gene regulation in cancer therapy. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate the cytotoxic properties of novel compounds. Further research is warranted to clarify the identity and properties of "this compound" and to further explore the therapeutic potential of related natural products.

References

- 1. Mathermycin, an anti-cancer molecule that targets cell surface phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mithramycin A Inhibits Colorectal Cancer Growth by Targeting Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Navigating the Early-Stage Labyrinth: A Technical Guide to the Initial Pharmacokinetics and Stability of Mazethramycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the specific pharmacokinetics and stability of mazethramycin is exceptionally scarce. This guide, therefore, provides a comprehensive framework based on established methodologies for analogous antibiotic compounds, particularly those within the anthramycin class. The quantitative data presented in the tables are illustrative templates and should not be considered as experimentally verified results for this compound. This document serves as a methodological blueprint for researchers undertaking the initial preclinical evaluation of this compound.

Abstract

This compound, a member of the anthramycin group of antibiotics, represents a class of potent DNA-interactive agents with potential antineoplastic properties. The successful translation of such a compound from a laboratory curiosity to a clinical candidate hinges on a thorough understanding of its initial pharmacokinetic profile and stability characteristics. This technical guide outlines the fundamental experimental protocols and data presentation frameworks essential for the initial assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic stability under various stress conditions. Detailed methodologies for in vitro and in vivo studies are provided, alongside templates for the systematic presentation of quantitative data. Furthermore, this guide utilizes visualizations to depict the proposed mechanism of action and standard experimental workflows, offering a clear and structured approach for researchers in the early stages of drug development.

Introduction

This compound belongs to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, which are known to exert their cytotoxic effects through covalent binding to the minor groove of DNA. This mechanism of action, while promising for anticancer therapies, also presents significant challenges in terms of selectivity and systemic toxicity. A comprehensive evaluation of the pharmacokinetic (PK) and stability profiles of this compound is therefore a critical first step in its preclinical development. This guide details the necessary experimental framework to elucidate these crucial parameters.

Proposed Mechanism of Action: DNA Interaction

The anthramycin class of antibiotics, including this compound, are known to be DNA alkylating agents. Their proposed mechanism involves a covalent linkage to guanine bases in the minor groove of the DNA double helix. This interaction distorts the DNA structure, interfering with essential cellular processes such as replication and transcription, ultimately leading to cell death.

References

Methodological & Application

Application Notes and Protocols for the Purification of Mazethramycin from Streptomyces Culture Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the purification of Mazethramycin, an antitumor antibiotic belonging to the anthramycin group, from the culture broth of Streptomyces. The methodologies outlined below are based on established principles for the isolation of secondary metabolites from actinomycetes and are supplemented with specific details where publicly available information permits.

Introduction

This compound is a potent antitumor agent that exerts its activity by interfering with cellular DNA replication and RNA synthesis.[1] As a member of the pyrrolo[2][3]benzodiazepine (PBD) family of antibiotics, it is of significant interest to researchers in oncology and drug development. The producing organism has been identified as a Streptomyces species, with some sources indicating Streptomyces thioluteus.[1] Effective purification from the complex fermentation broth is a critical step in obtaining a high-purity compound for research and development purposes. This document outlines the key steps, from fermentation to final purification, to guide researchers in this process.

Data Presentation

The following table summarizes the expected outcomes and key parameters in the purification of this compound. Please note that specific quantitative data from the original isolation studies is not widely available in the public domain; therefore, these values are presented as a general guide based on typical purification processes for similar Streptomyces secondary metabolites.

| Parameter | Value/Range | Notes |

| Producing Organism | Streptomyces sp. (potentially S. thioluteus) | The specific strain is crucial for optimal yield. |

| Fermentation Time | 7-14 days | Production of secondary metabolites typically occurs in the stationary phase of growth. |

| Extraction Solvent | Ethyl Acetate | A common solvent for extracting moderately polar compounds from aqueous broth. |

| Primary Chromatography | Silica Gel Column Chromatography | Used for initial fractionation of the crude extract. |

| Secondary Chromatography | Reversed-Phase HPLC (C18) | For high-resolution purification of the target compound. |

| Expected Yield | 1-10 mg/L of culture broth | Highly dependent on the producing strain and fermentation conditions. |

| Final Purity | >95% | As determined by HPLC analysis. |

Experimental Protocols

I. Fermentation of Streptomyces for this compound Production

This protocol describes the cultivation of a Streptomyces strain to produce this compound.

Materials:

-

Streptomyces sp. (producing strain)

-

Seed culture medium (e.g., ISP Medium 2: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose)

-

Production culture medium (e.g., a complex medium containing starch, soybean meal, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia from an agar plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days until a dense culture is obtained.

-

Production Culture Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production medium.

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 7-14 days. Monitor the production of this compound periodically by taking small samples, extracting them, and analyzing by HPLC or a bioassay.

II. Extraction of this compound from Culture Broth

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Biomass: Centrifuge the fermentation broth at 5,000-8,000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes to partition the this compound into the organic phase.

-

Phase Separation: Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound by Chromatography

This protocol outlines a two-step chromatographic procedure for the purification of this compound.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent of the gradient and pour it into the chromatography column. Allow the silica to settle into a packed bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., methanol).

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the compound of interest.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Materials:

-

Semi-purified this compound sample

-

HPLC system with a C18 column

-

Mobile phase (e.g., a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid)

-

UV detector

Procedure:

-

Sample Preparation: Dissolve the semi-purified sample in a small volume of the initial mobile phase and filter it through a 0.22 µm syringe filter.

-

HPLC Analysis and Purification: Inject the sample onto the C18 column. Elute with a suitable gradient of the mobile phase to separate this compound from remaining impurities. Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Concentration: Evaporate the solvent from the collected fraction, typically by lyophilization, to obtain pure this compound.

Visualizations

Caption: Workflow for the purification of this compound.

Caption: Logical steps in this compound production.

References

- 1. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes: In Vitro Efficacy Assays for Mazethramycin

Introduction

Mazethramycin is a member of the anthramycin group of antibiotics, which belongs to the broader class of pyrrolobenzodiazepines (PBDs).[1][2] PBDs are potent antitumor agents that exert their biological activity by binding to the minor groove of DNA.[3][4] Specifically, they form a covalent bond with the C2-amino group of a guanine base, creating a drug-DNA adduct.[3][4] This interaction can stall replication forks, disrupt DNA synthesis, and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][5] Due to their high cytotoxicity, PBDs like this compound are of significant interest in cancer research and drug development.[1][6]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound. The described assays will enable researchers to:

-

Determine the cytotoxic and anti-proliferative activity against cancer cell lines.

-

Confirm the induction of apoptosis as a primary mechanism of cell death.

-

Provide evidence of direct DNA interaction.

Cell Viability and Cytotoxicity Assessment

The initial step in evaluating this compound's efficacy is to determine its dose-dependent effect on cancer cell viability. A common and robust method is the MTT assay, a colorimetric assay that measures cellular metabolic activity.[7]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits a biological process by 50%, can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.[10]

Table 1: Example Data for this compound IC50 Values

| Cell Line | This compound IC50 (nM) | Incubation Time (h) |

| MCF-7 (Breast) | 0.05 | 72 |

| HeLa (Cervical) | 0.08 | 72 |

| A549 (Lung) | 0.12 | 72 |

| Jurkat (Leukemia) | 0.03 | 72 |

Mechanism of Action: Apoptosis Induction

Since DNA damage is a potent trigger for apoptosis, it is crucial to confirm that this compound induces this form of programmed cell death. Apoptosis is characterized by a cascade of events, including the activation of caspases, which are key proteases in the apoptotic pathway.

Protocol 2: Caspase-3/7 Activity Assay

Principle: This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal proportional to the amount of caspase activity.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 80 µL of medium. Incubate for 24 hours.

-

Compound Treatment: Add 20 µL of this compound at various concentrations (e.g., 1x, 5x, and 10x the predetermined IC50 value). Include vehicle controls.

-

Incubate for a time course (e.g., 6, 12, 24, 48 hours) to capture the peak caspase activity.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis: Data is typically presented as the fold change in luminescence (Relative Luminescence Units, RLU) compared to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.

Table 2: Example Data for Caspase-3/7 Activation

| Treatment | Time (h) | Fold Change in Luminescence (vs. Control) |

| Vehicle Control | 24 | 1.0 |

| This compound (1x IC50) | 24 | 3.5 |

| This compound (5x IC50) | 24 | 8.2 |

| This compound (10x IC50) | 24 | 15.6 |

Target Engagement: DNA Binding

The primary mechanism of PBDs is direct covalent binding to DNA.[3] An in vitro transcription stop assay can provide functional evidence of this interaction. Covalent DNA adducts formed by this compound can act as a physical block to the progression of RNA polymerase during transcription.[11]

Protocol 3: In Vitro Transcription Stop Assay

Principle: A linearized DNA template containing a known promoter (e.g., T7) is first incubated with this compound. Subsequently, an in vitro transcription reaction is performed. If this compound has formed adducts on the DNA, RNA polymerase will stall at these sites, resulting in truncated RNA transcripts that can be visualized by gel electrophoresis.

Materials:

-

Linearized plasmid DNA template with a T7 promoter

-

This compound stock solution

-

T7 RNA Polymerase

-

NTP mix (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [α-³²P]UTP or a fluorescent analog)

-

Transcription buffer

-

RNase-free water, tubes, and tips

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Autoradiography film or fluorescence imager

Procedure:

-

Drug-DNA Incubation: In a microcentrifuge tube, mix 1-2 µg of the linearized DNA template with varying concentrations of this compound in a suitable buffer. Include a no-drug control. Incubate for 1-2 hours at 37°C to allow adduct formation.

-

In Vitro Transcription: To the drug-DNA mixture, add the transcription buffer, NTP mix (containing the labeled nucleotide), and T7 RNA Polymerase.

-

Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA and loading dyes).

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Visualization: Dry the gel and expose it to autoradiography film (for radiolabeling) or scan it on a fluorescence imager.

Data Presentation and Analysis: The full-length transcript should be visible in the no-drug control lane. In the this compound-treated lanes, the appearance of shorter, truncated RNA bands indicates that the polymerase has stalled at drug-DNA adducts. The intensity and position of these "stop" bands can provide information about the binding affinity and sequence preference of the drug.

Visualizations and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, starting from its entry into the cell to the induction of apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

This diagram outlines the general workflow for evaluating this compound efficacy in vitro, from initial cell culture to final data analysis.

References

- 1. adcreview.com [adcreview.com]

- 2. This compound, a new member of anthramycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Antistaphylococcal activity of DNA-interactive pyrrolobenzodiazepine (PBD) dimers and PBD-biaryl conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An In Vitro Transcription Assay for Probing Drug-DNA Interactions During Active Transcription of DNA | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Establishing Cell Culture Models for Mazethramycin Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing cell culture models to investigate the anticancer properties of mazethramycin. Detailed protocols for key experiments are provided to assess its effects on cell viability, induction of cell death, and cell cycle progression.

Introduction

This compound, a lantipeptide antibiotic isolated from the marine actinomycete Marinactinospora thermotolerans, has demonstrated selective and potent anticancer activity.[1][2] It preferentially induces necrotic cell death in cancer cells by targeting phosphatidylethanolamine (PE), a phospholipid that is typically located in the inner leaflet of the plasma membrane in normal cells but becomes exposed on the outer leaflet in many cancer cell types.[1][2][3] This unique mechanism of action makes this compound a promising candidate for the development of novel cancer therapeutics, particularly for multidrug-resistant tumors.[2]

This document outlines the necessary cell culture models and experimental protocols to effectively study the biological effects of this compound in a laboratory setting.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (EC50 Values)

The following table summarizes the half-maximal effective concentration (EC50) of this compound in various human cancer cell lines and normal cell lines, as determined by MTT and LDH assays.[1]

| Cell Line | Cell Type | Assay | EC50 (µM) |

| Cancer Cell Lines | |||

| H1299 | Lung Carcinoma | MTT | 16.9 ± 2.1 |

| LDH | 19.8 ± 2.5 | ||

| M624 | Melanoma | MTT | 4.2 ± 0.5 |

| LDH | 5.2 ± 0.7 | ||

| A549 | Lung Carcinoma | MTT | 10.5 ± 1.3 |

| LDH | 12.3 ± 1.8 | ||

| MCF7 | Breast Cancer | MTT | 8.7 ± 0.9 |

| LDH | 9.8 ± 1.2 | ||

| HepG2 | Hepatocellular Carcinoma | MTT | 12.1 ± 1.5 |

| LDH | 14.6 ± 2.0 | ||

| Normal Cell Lines | |||

| BEAS-2B | Normal Lung Epithelial | MTT | 113 ± 15 |

| LDH | 134 ± 18 | ||

| 3T3-L1 | Mouse Embryonic Fibroblast | MTT | 129 ± 17 |

| LDH | 150 ± 21 |

Experimental Protocols

Cell Culture

Materials:

-

Selected cancer and normal cell lines (e.g., from ATCC)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Cell Viability Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[6][7]

Materials:

-

96-well plates

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[6]

-

After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.[6]

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate for the time specified in the kit instructions (typically 30 minutes) at room temperature, protected from light.[6]

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Cell Death Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][11]

Materials:

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[12]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[11]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to analyze the expression and activation of proteins involved in cell death signaling pathways.[13][14]

Materials:

-

6-well or 10 cm plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., RIPK1, RIPK3, MLKL, and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound.

-

Lyse the cells in lysis buffer and determine the protein concentration.[14]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for this compound studies.

Caption: Putative signaling pathway of this compound-induced necroptosis.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. frontiersin.org [frontiersin.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Analyzing Mazethramycin-DNA Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for the analysis of DNA adducts formed by mazethramycin, an antitumor antibiotic of the pyrrolobenzodiazepine (PBD) class. Due to the limited availability of research specifically on this compound, the protocols provided herein are adapted from established methods for analyzing DNA adducts of closely related PBDs, such as anthramycin and sibiromycin. This compound, like other PBDs, is understood to exert its cytotoxic effects by forming a covalent bond with DNA, thereby interfering with cellular processes like DNA replication and RNA synthesis[1][2][3]. The primary site of adduction for PBDs is the N2 position of guanine in the minor groove of the DNA[4].

Overview of Analytical Methods

Several powerful analytical techniques can be employed to detect, quantify, and characterize this compound-DNA adducts. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation. The principal methods include:

-

Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a highly sensitive and specific method for identifying and quantifying DNA adducts. It provides structural information, allowing for unambiguous adduct identification.

-

³²P-Postlabeling Assay: An ultra-sensitive method for the detection of DNA adducts, capable of detecting very low levels of adduction (as low as 1 adduct in 10¹⁰ nucleotides)[4][5].

-

Spectroscopic Methods: Fluorescence and UV-Visible spectroscopy are valuable for studying the binding affinity and kinetics of this compound to DNA in vitro.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters of the primary methods used for analyzing PBD-DNA adducts. These values are indicative and may vary depending on the specific experimental conditions and instrumentation.

| Method | Limit of Detection (LOD) | DNA Required | Throughput | Structural Information | Quantitative Capability |

| LC-MS/MS | ~1 adduct in 10⁸ nucleotides | 1-10 µg | Medium | High (Mass, Fragmentation) | Excellent (with internal standards) |

| ³²P-Postlabeling | ~1 adduct in 10¹⁰ nucleotides | 1-10 µg | Low to Medium | Low (Chromatographic mobility) | Good (Relative quantification) |

| Fluorescence Spectroscopy | N/A (for binding affinity) | 10-100 µg | High | None (Infers binding) | Good (Binding constants, stoichiometry) |

Experimental Protocols

Protocol 1: Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol is adapted from methods used for other bulky DNA adducts and is suitable for the sensitive detection and quantification of this compound adducts from in vitro or in vivo samples.

1. DNA Isolation and Hydrolysis:

- Isolate genomic DNA from cells or tissues treated with this compound using a standard phenol-chloroform extraction or a commercial DNA isolation kit.

- Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).

- Enzymatically digest 10 µg of DNA to individual nucleosides. In a microcentrifuge tube, combine:

- DNA: 10 µg

- Nuclease P1 (1 U/µL): 2 µL

- Zinc Chloride (10 mM): 1 µL

- Sodium Acetate Buffer (200 mM, pH 5.0): to a final volume of 50 µL

- Incubate at 37°C for 2 hours.

- Add Alkaline Phosphatase (1 U/µL): 2 µL and continue incubation at 37°C for an additional 2 hours.

2. Solid-Phase Extraction (SPE) for Adduct Enrichment (Optional but Recommended):

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the hydrolyzed DNA sample onto the cartridge.

- Wash the cartridge with water to remove unmodified nucleosides.

- Elute the more hydrophobic this compound-DNA adducts with methanol.

- Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ion mode.

- Data Acquisition: Use selected reaction monitoring (SRM) on a triple quadrupole for targeted quantification, or data-dependent acquisition on a high-resolution instrument for untargeted analysis. The SRM transition would be the protonated molecular ion of the expected this compound-dG adduct to a fragment ion corresponding to the protonated this compound aglycone.

Protocol 2: Detection of this compound-DNA Adducts by ³²P-Postlabeling

This protocol is a highly sensitive method for detecting the presence of this compound-DNA adducts.

1. DNA Digestion and Adduct Enrichment:

- Digest 5 µg of this compound-treated DNA with micrococcal nuclease and spleen phosphodiesterase to generate 3'-mononucleotides.

- Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky this compound adducts.

2. ³²P-Labeling:

- In a fresh tube, combine the enriched adducts with:

- T4 Polynucleotide Kinase (10 U/µL): 1 µL

- [γ-³²P]ATP (10 µCi/µL): 1 µL

- Kinase Buffer (10X): 1 µL

- Nuclease-free water to a final volume of 10 µL.

- Incubate at 37°C for 30-45 minutes.

3. Chromatographic Separation:

- Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

- Develop the chromatogram using a multi-directional solvent system to resolve the adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides.

- A typical multi-dimensional TLC solvent system might be:

- D1: 1.0 M sodium phosphate, pH 6.0

- D2: 3.5 M lithium formate, 8.5 M urea, pH 3.5

- D3: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0

- D4: 1.7 M sodium phosphate, pH 6.0

4. Detection and Quantification:

- Expose the TLC plate to a phosphor screen or X-ray film.

- Quantify the radioactive spots corresponding to the this compound-DNA adducts using a phosphorimager or by scintillation counting of the excised spots.

- Calculate the adduct levels relative to the total amount of DNA.

Protocol 3: In Vitro Analysis of this compound-DNA Binding by Fluorescence Spectroscopy

This protocol allows for the determination of binding parameters such as the binding constant (Kₐ) and stoichiometry of this compound's interaction with DNA.

1. Preparation of Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

- Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically.

2. Fluorescence Titration:

- In a quartz cuvette, place a fixed concentration of this compound (e.g., 10 µM).

- Record the fluorescence emission spectrum of this compound alone (excitation wavelength will depend on the specific properties of this compound, which may need to be determined empirically).

- Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

- After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

- Continue the titration until no further significant change in fluorescence intensity is observed.

3. Data Analysis:

- Correct the fluorescence intensity for the dilution effect.

- Plot the change in fluorescence intensity as a function of the DNA concentration.

- Analyze the binding isotherm using appropriate models, such as the Scatchard plot, to determine the binding constant (Kₐ) and the number of binding sites.

Visualizations